molecular formula C17H17N3O2S B11014002 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B11014002
M. Wt: 327.4 g/mol
InChI Key: GARORNYVNWGRMR-UHFFFAOYSA-N
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Description

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic organic compound that features both oxazole and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C17H17N3O2S/c21-15(18-9-8-17-19-10-11-23-17)6-7-16-20-12-14(22-16)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,18,21)

InChI Key

GARORNYVNWGRMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles. For instance, 5-phenyl-1,3-oxazole can be prepared by reacting phenylacetic acid with formamide under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reactions: The final step involves coupling the oxazole and thiazole derivatives with a propanamide linker. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide . For instance, derivatives of oxadiazoles and oxazoles have shown significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis and biological activity of propanamide derivatives. The results indicated that certain derivatives exhibited promising anticancer activity with IC50 values ranging from 10 to 30 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .

CompoundCell LineIC50 (µM)% Growth Inhibition
1MDA-MB-2311575
2A5492070
3HCT1162565

Antimicrobial Applications

The compound's thiazole component enhances its antimicrobial properties. Studies have demonstrated that similar compounds exhibit effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of various thiazole-containing compounds, it was found that several derivatives displayed significant inhibition zones in disc diffusion assays against both gram-positive and gram-negative bacteria .

CompoundBacteriaInhibition Zone (mm)
AStaphylococcus aureus15
BEscherichia coli18
CCandida albicans12

Mechanism of Action

The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. For instance, in antimicrobial applications, it may inhibit key bacterial enzymes, disrupting essential metabolic pathways. In cancer research, it could interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3-oxazole: A simpler analog with only the oxazole ring.

    2-(1,3-Thiazol-2-yl)ethylamine: Contains the thiazole ring and an ethylamine group.

    3-(5-Phenyl-1,3-oxazol-2-yl)propanamide: Lacks the thiazole ring but has a similar backbone.

Uniqueness

3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to the combination of oxazole and thiazole rings within a single molecule. This dual heterocyclic structure enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a synthetic derivative belonging to the class of oxazole and thiazole-containing amides. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of 310.35 g/mol. The structural features include an oxazole ring and a thiazole moiety, which are known for their diverse biological activities.

Property Value
Molecular FormulaC17H18N4O2C_{17}H_{18}N_{4}O_{2}
Molecular Weight310.35 g/mol
Structural FeaturesOxazole + Thiazole

Biological Activity

Research indicates that compounds containing oxazole and thiazole rings exhibit significant biological activities, particularly in pharmacology. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives with oxazole rings have shown efficacy against various pathogens, including resistant strains. The compound's structure allows it to interact with microbial cell walls or inhibit essential enzymes.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of inflammatory mediators. This suggests that this compound may also possess such effects.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the activity of various oxazole derivatives against ESKAPE pathogens, revealing that certain modifications enhanced their antimicrobial efficacy significantly .
  • Anticancer Research : In vitro studies demonstrated that similar compounds could inhibit the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Inflammation Model : In vivo models using carrageenan-induced paw edema showed that compounds with similar structures effectively reduced inflammation without significant gastrointestinal side effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : The interaction with cellular pathways can lead to altered expression of genes related to survival and apoptosis.

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